molecular formula C23H22N2O5 B14892859 (19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Cat. No.: B14892859
M. Wt: 406.4 g/mol
InChI Key: UWYDZFXRHPFLCB-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione” is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems, including a diazapentacyclic framework, and various functional groups such as hydroxyl, methoxy, and carbonyl groups. The stereochemistry of the compound is defined by the (19S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the ring systems and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pentacyclic structure through intramolecular cyclization.

    Functional Group Introduction: Addition of hydroxyl, methoxy, and carbonyl groups using reagents like methanol, hydroxylamine, and various oxidizing agents.

    Stereoselective Reactions: Ensuring the correct stereochemistry at the 19th position through chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability. This may involve:

    Batch Processing: Sequential addition of reagents and purification of intermediates.

    Flow Chemistry: Continuous flow processes to improve reaction efficiency and yield.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the methoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a potential candidate for drug development.

Medicine

If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating various diseases.

Industry

The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    (19R)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: Similar structure but different stereochemistry.

    10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: Lacks the (19S) configuration.

Uniqueness

The unique stereochemistry and functional groups of the compound make it distinct from similar compounds. These features may contribute to its specific chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C23H22N2O5/c1-4-12-13-10-25-17(20(13)24-16-7-6-8-18(29-3)19(12)16)9-15-14(21(25)26)11-30-22(27)23(15,28)5-2/h6-9,28H,4-5,10-11H2,1-3H3/t23-/m0/s1

InChI Key

UWYDZFXRHPFLCB-QHCPKHFHSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C(=CC=C5)OC

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.